molecular formula C7H9NO2 B2413739 ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate CAS No. 3999-56-2; 492468-13-0

ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

Cat. No.: B2413739
CAS No.: 3999-56-2; 492468-13-0
M. Wt: 139.154
InChI Key: ABSAAQSCUQHJOC-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring substituted with a cyanide group and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene with a cyanide source and an esterifying agent. One common method involves the reaction of ethyl diazoacetate with acrylonitrile in the presence of a catalyst to form the desired cyclopropane derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The cyanide group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis, releasing the active cyclopropane moiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems .

Properties

IUPAC Name

ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-3H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSAAQSCUQHJOC-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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